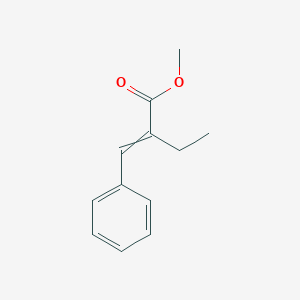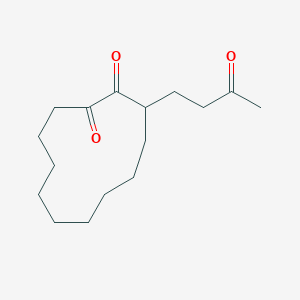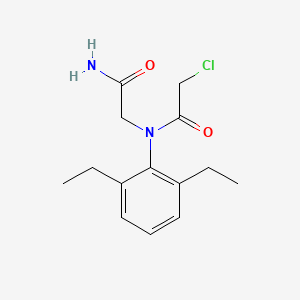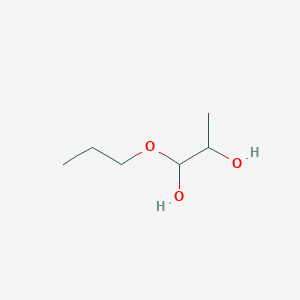![molecular formula C11H13BrClNO3 B14510338 Ethyl 2-[(6-bromo-2-chloropyridin-3-yl)oxy]butanoate CAS No. 62805-19-0](/img/structure/B14510338.png)
Ethyl 2-[(6-bromo-2-chloropyridin-3-yl)oxy]butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[(6-bromo-2-chloropyridin-3-yl)oxy]butanoate is a chemical compound that belongs to the class of esters It features a pyridine ring substituted with bromine and chlorine atoms, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[(6-bromo-2-chloropyridin-3-yl)oxy]butanoate typically involves the reaction of 6-bromo-2-chloropyridine with ethyl 2-bromobutanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid, and further oxidation can yield various derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Major Products:
- Substituted pyridine derivatives.
- Carboxylic acids and their derivatives.
- Coupled products with various aromatic or aliphatic groups.
Scientific Research Applications
Ethyl 2-[(6-bromo-2-chloropyridin-3-yl)oxy]butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for studying biological pathways.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-[(6-bromo-2-chloropyridin-3-yl)oxy]butanoate depends on its specific application. In organic synthesis, it acts as a building block that undergoes various chemical transformations. In biological systems, its effects are mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways .
Comparison with Similar Compounds
Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate: Similar in structure but contains a pyrazole ring instead of a butanoate ester.
2-Bromo-6-chloropyridine: A simpler compound with only the pyridine ring substituted with bromine and chlorine.
Uniqueness: Ethyl 2-[(6-bromo-2-chloropyridin-3-yl)oxy]butanoate is unique due to its specific ester functional group and the combination of bromine and chlorine substitutions on the pyridine ring
Properties
CAS No. |
62805-19-0 |
|---|---|
Molecular Formula |
C11H13BrClNO3 |
Molecular Weight |
322.58 g/mol |
IUPAC Name |
ethyl 2-(6-bromo-2-chloropyridin-3-yl)oxybutanoate |
InChI |
InChI=1S/C11H13BrClNO3/c1-3-7(11(15)16-4-2)17-8-5-6-9(12)14-10(8)13/h5-7H,3-4H2,1-2H3 |
InChI Key |
DZVRPMAICZQTGO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OCC)OC1=C(N=C(C=C1)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![S-[4-Chloro-3-hydroxy-2-({[(propan-2-yl)oxy]carbonyl}amino)phenyl]-L-cysteine](/img/structure/B14510256.png)






![{[(Chlorocarbonyl)amino]methyl}phosphonic dichloride](/img/structure/B14510290.png)






